

# Crystalline structure of 2-Chloro-1-iodo-4-methoxybenzene

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-Chloro-1-iodo-4-methoxybenzene
CAS No.:	219735-98-5
Cat. No.:	B2943988

[Get Quote](#)

## An In-Depth Technical Guide to the Crystalline Structure of **2-Chloro-1-iodo-4-methoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

## Foreword: Navigating the Known and the Unknown

In the landscape of molecular research and drug development, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a compound's properties. This guide is dedicated to the crystalline structure of **2-Chloro-1-iodo-4-methoxybenzene**, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. As of the latest literature review, a definitive, publicly available crystal structure for this specific molecule has not been reported.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven framework for the experimental determination of the crystal structure of **2-Chloro-1-iodo-4-methoxybenzene**, from synthesis to final structural analysis. Secondly, by drawing on

crystallographic data from closely related analogues, it offers expert insights into the likely structural features and intermolecular interactions that would govern its solid-state architecture. This guide is designed to be a practical and authoritative resource for researchers embarking on the characterization of this and similar halogenated benzene derivatives.

## Molecular Profile and Predicted Structural Significance

**2-Chloro-1-iodo-4-methoxybenzene** (C<sub>7</sub>H<sub>6</sub>ClIO) is a polysubstituted aromatic compound featuring a methoxy group, a chlorine atom, and an iodine atom.<sup>[1][2]</sup> The interplay of these substituents is expected to dictate its electronic properties, reactivity, and, crucially, its supramolecular assembly in the solid state. The presence of both chlorine and iodine, atoms capable of forming halogen bonds, alongside the potential for  $\pi$ -stacking interactions of the benzene ring, suggests a rich and complex crystal packing.

Understanding the crystalline structure is paramount as it directly influences key physicochemical properties relevant to drug development, including:

- **Solubility and Dissolution Rate:** Crystal packing forces determine the energy required to break the lattice, impacting how readily the compound dissolves.
- **Stability and Polymorphism:** The existence of different crystalline forms (polymorphs) can have profound effects on a drug's stability and bioavailability.
- **Morphology and Formulation:** The shape of a crystal (morphology) affects its handling properties during manufacturing and formulation.

## Synthesis of 2-Chloro-1-iodo-4-methoxybenzene

A robust synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol outlines a common synthetic route to related haloanisoles, adapted for the target molecule.

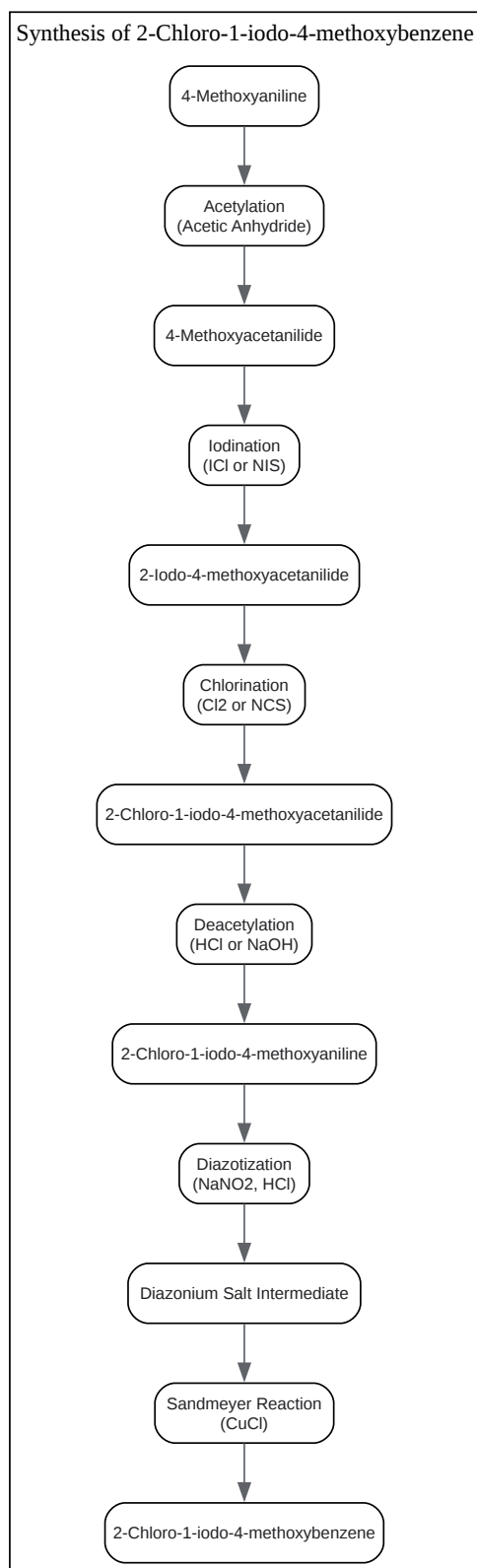
## Experimental Protocol: Synthesis via Electrophilic Halogenation

This multi-step synthesis starts from a commercially available precursor, 4-methoxyaniline, and introduces the halogen substituents sequentially.

- Acetylation of 4-methoxyaniline:
  - Dissolve 4-methoxyaniline in glacial acetic acid.
  - Add acetic anhydride and heat the mixture under reflux to form 4-methoxyacetanilide.
  - Cool the reaction mixture and pour it into ice water to precipitate the product.
  - Filter, wash with water, and dry the crude 4-methoxyacetanilide.
- Iodination of 4-methoxyacetanilide:
  - Dissolve the 4-methoxyacetanilide in a suitable solvent such as acetic acid.
  - Add a source of electrophilic iodine, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
  - Stir the reaction at room temperature until completion (monitored by TLC).
  - Work up the reaction by pouring it into an aqueous solution of sodium thiosulfate to quench excess iodine, followed by extraction with an organic solvent.
  - Dry the organic layer and evaporate the solvent to yield 2-iodo-4-methoxyacetanilide.
- Chlorination of 2-iodo-4-methoxyacetanilide:
  - Dissolve the 2-iodo-4-methoxyacetanilide in a suitable solvent (e.g., acetic acid).
  - Bubble chlorine gas through the solution or use a reagent like N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.
  - Monitor the reaction by TLC.
  - Upon completion, quench the reaction and extract the product.
- Deacetylation to 2-Chloro-1-iodo-4-methoxyaniline:

- Hydrolyze the resulting acetanilide derivative using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
- Neutralize the reaction mixture and extract the product.
- Sandmeyer Reaction to Replace the Amino Group with Chlorine:
  - Dissolve the 2-chloro-1-iodo-4-methoxyaniline in a mixture of concentrated HCl and water.
  - Cool the solution to 0-5 °C in an ice bath.
  - Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.[3]
  - In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
  - Slowly add the cold diazonium salt solution to the cuprous chloride solution.
  - Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
  - Extract the final product, **2-Chloro-1-iodo-4-methoxybenzene**, with an organic solvent.
  - Purify the crude product by column chromatography or recrystallization to obtain a sample suitable for single-crystal growth.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Chloro-1-iodo-4-methoxybenzene**.

# Experimental Determination of the Crystalline Structure

The definitive method for elucidating the crystalline structure is single-crystal X-ray diffraction.

## Step 1: Single-Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The purified compound should be subjected to a variety of crystallization techniques:

- **Slow Evaporation:** Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, hexane, or mixtures thereof) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
- **Solvent/Anti-Solvent Diffusion:** Create a saturated solution of the compound in a "good" solvent. Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top. Crystals may form at the interface.
- **Thermal Gradient:** Create a saturated solution at an elevated temperature and allow it to cool slowly.

## Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

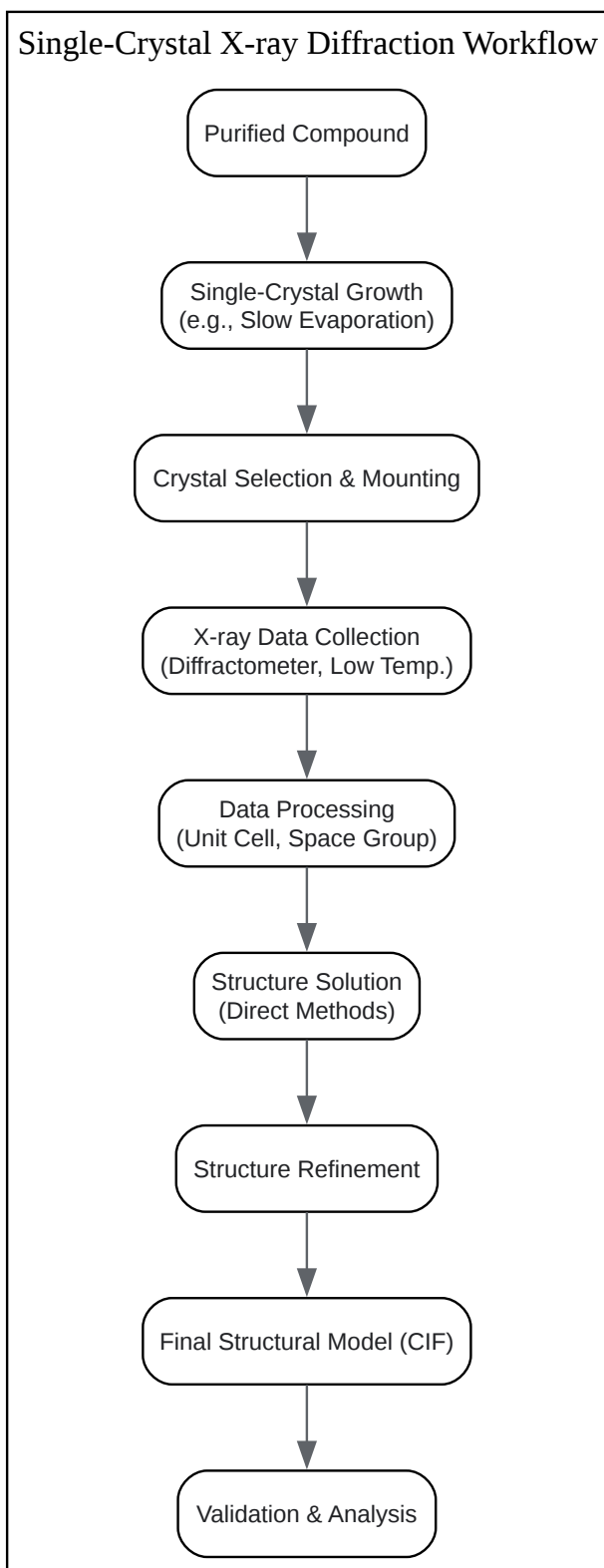
- **Instrumentation:** A modern diffractometer equipped with a CCD or CMOS detector is standard.
- **X-ray Source:** Common sources are Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.5418 \text{ \AA}$ ) radiation.
- **Temperature:** Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

- **Data Collection Strategy:** A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

## Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data.

## Experimental Workflow for Structure Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining the crystalline structure.

## Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for the title compound, we can infer likely structural motifs by examining related structures, such as 4-chloro-2-iodoaniline.[4]

### Key Predicted Interactions:

- **Halogen Bonding:** A significant interaction is predicted between the iodine and chlorine atoms of neighboring molecules (Cl...I). This type of interaction is a key directional force in the crystal engineering of halogenated compounds. In 4-chloro-2-iodoaniline, a Cl...I distance of 3.7850 (16) Å is observed, which is slightly longer than the sum of the van der Waals radii.[4] A similar interaction is plausible for **2-Chloro-1-iodo-4-methoxybenzene**.
- **$\pi$ -Stacking:** The aromatic rings are likely to engage in  $\pi$ -stacking interactions. Given the substitution pattern, offset face-to-face or edge-to-face arrangements are probable, contributing to the overall stability of the crystal lattice.
- **Other Weak Interactions:** C-H...O or C-H... $\pi$  interactions involving the methoxy group and the aromatic ring may also play a role in the crystal packing.

### Hypothetical Crystallographic Data Table

The following table presents a hypothetical but realistic set of crystallographic parameters for **2-Chloro-1-iodo-4-methoxybenzene**, based on typical values for small organic molecules.

Parameter	Predicted Value
Chemical Formula	C <sub>7</sub> H <sub>6</sub> ClIO
Formula Weight	268.48 g/mol [1]
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 <sub>1</sub> /c or P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> (common for chiral molecules)
a (Å)	5 - 10
b (Å)	8 - 15
c (Å)	10 - 20
α (°)	90
β (°)	90 - 110 (for monoclinic)
γ (°)	90
Volume (Å <sup>3</sup> )	800 - 1200
Z (molecules/unit cell)	4
Calculated Density (g/cm <sup>3</sup> )	1.8 - 2.0
R-factor (%)	< 5 (for a well-refined structure)

## Conclusion and Future Work

This technical guide provides a comprehensive roadmap for the synthesis and structural elucidation of **2-Chloro-1-iodo-4-methoxybenzene**. While a definitive crystal structure remains to be determined, the analysis of related compounds provides a strong foundation for predicting its key intermolecular interactions. The detailed experimental protocols herein offer a clear path for researchers to obtain high-quality single crystals and perform the necessary X-ray diffraction analysis. The determination of this structure will be a valuable contribution to the field, offering deeper insights into the crystal engineering of halogenated aromatic compounds and aiding in the rational design of new materials and pharmaceutical agents.

## References

- He, L., Fun, H. K., & Tiekink, E. R. T. (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o944. Available at: [\[Link\]](#)
- PubChem. (n.d.). **2-Chloro-1-iodo-4-methoxybenzene**. National Center for Biotechnology Information. Retrieved from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 \[sigmaaldrich.com\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. Crystal structure of 4-chloro-2-iodoaniline - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Crystalline structure of 2-Chloro-1-iodo-4-methoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2943988/docs#crystalline-structure-of-2-chloro-1-iodo-4-methoxybenzene\]](https://www.benchchem.com/product/b2943988/docs#crystalline-structure-of-2-chloro-1-iodo-4-methoxybenzene)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)